molecular formula C7H10ClNO2 B8805465 1-Formylpiperidine-4-carbonyl chloride CAS No. 84163-43-9

1-Formylpiperidine-4-carbonyl chloride

Cat. No.: B8805465
CAS No.: 84163-43-9
M. Wt: 175.61 g/mol
InChI Key: XGFKZJZVLQPJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Formylpiperidine-4-carbonyl chloride is a useful research compound. Its molecular formula is C7H10ClNO2 and its molecular weight is 175.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

84163-43-9

Molecular Formula

C7H10ClNO2

Molecular Weight

175.61 g/mol

IUPAC Name

1-formylpiperidine-4-carbonyl chloride

InChI

InChI=1S/C7H10ClNO2/c8-7(11)6-1-3-9(5-10)4-2-6/h5-6H,1-4H2

InChI Key

XGFKZJZVLQPJKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 100 ml of freshly distilled thionyl chloride was added 30 g of N-formylisonipecotic acid at 0°. After the addition was complete, 2 ml of acetic anhydride was added and the solution was stirred at 20° for three hrs. The reaction mixture was diluted with 3 400-ml portions of petroleum ether, bp, 60°-80°. The resulting solid was collected, washed with 50 ml of ether and dried under vacuum over phosphorous pentoxide to yield 33.5 g (100%) of N-formylisonipecotic acid chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
3
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.